molecular formula C25H31BrClNO4 B13032199 4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine

4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine

Cat. No.: B13032199
M. Wt: 524.9 g/mol
InChI Key: ITSYNQXGEQDUJI-UHFFFAOYSA-N
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Description

4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a benzyl group containing bromine and methoxyethoxy substituents, as well as an ethyl group attached to a chlorinated dihydrobenzo dioxin moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the attachment of the dihydrobenzo dioxin moiety. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a brominated benzyl halide reacts with the piperidine ring.

    Attachment of the Dihydrobenzo Dioxin Moiety: This step may involve coupling reactions using reagents such as palladium catalysts to form the desired ethyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogens or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Halogenated compounds can be substituted using nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine is unique due to its combination of functional groups and structural complexity, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H31BrClNO4

Molecular Weight

524.9 g/mol

IUPAC Name

4-[[2-bromo-5-(2-methoxyethoxy)phenyl]methyl]-1-[2-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]piperidine

InChI

InChI=1S/C25H31BrClNO4/c1-29-10-11-30-21-2-3-22(26)20(15-21)14-18-4-7-28(8-5-18)9-6-19-16-24-25(17-23(19)27)32-13-12-31-24/h2-3,15-18H,4-14H2,1H3

InChI Key

ITSYNQXGEQDUJI-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=C(C=C1)Br)CC2CCN(CC2)CCC3=CC4=C(C=C3Cl)OCCO4

Origin of Product

United States

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